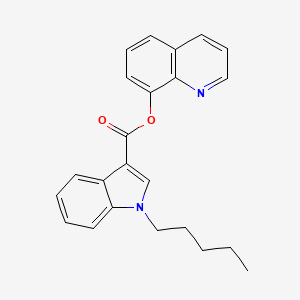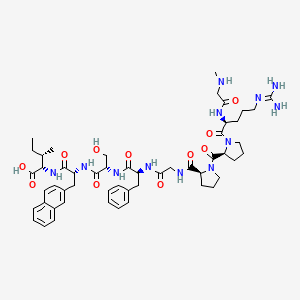
Rhosin (clorhidrato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhosin hydrochloride is a potent, specific inhibitor of the RhoA subfamily of Rho GTPases . It specifically binds to RhoA to inhibit the interaction between RhoA and guanine nucleotide exchange factors (GEFs), with a dissociation constant (Kd) of approximately 0.4 µM . It does not interact with Cdc42 or Rac1, nor the GEF, LARG . Rhosin hydrochloride has been shown to induce cell apoptosis .
Chemical Reactions Analysis
Rhosin hydrochloride has been shown to inhibit RhoA activity when used at concentrations of 10 and 30 µM . It selectively reduces the number and size of MCF-7 breast cancer cell mammospheres over MCF-10A non-cancerous cell mammospheres . A study on the structure-activity relationship analysis of Rhosin analogs revealed compounds that showed enhanced antiplatelet activity and suppressed RhoA activity and signaling .Physical And Chemical Properties Analysis
Rhosin hydrochloride is a solid compound with a molecular formula of C20H18N6O and a molecular weight of 394.9 . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and Ethanol (5 mg/ml), but insoluble in PBS (pH 7.2) .Aplicaciones Científicas De Investigación
Inhibición de la vía Rho/YAP en células cancerosas
Se ha encontrado que la Rhosin suprime la metástasis de células tumorales a través de la inhibición de la vía Rho/YAP y la expresión de RHAMM y CXCR4 en células de melanoma y cáncer de mama {svg_1}. Esto sugiere que la inhibición de la vía RhoA/C-YAP por la Rhosin podría ser un enfoque terapéutico útil en pacientes con melanoma y cáncer de mama {svg_2}.
Supresión de la metástasis de células tumorales
Se ha demostrado que la Rhosin inhibe la metástasis pulmonar in vivo {svg_3}. También inhibe la adhesión de células tumorales a la matriz extracelular mediante la supresión de la expresión de RHAMM, e inhibe la migración e invasión celular inducida por SDF-1 al disminuir la expresión de CXCR4 en células B16BL6 y 4T1 {svg_4}.
Agente antiplaquetario
La Rhosin ha sido identificada como una nueva clase de agentes antiplaquetarios {svg_5}. Se ha encontrado que inhibe la activación de RhoA y la agregación plaquetaria {svg_6}. El efecto inhibitorio es reversible y la Rhosin es capaz de inhibir la activación plaquetaria estimulada por diversos agonistas {svg_7}.
Análisis de la relación estructura-actividad
El análisis de la relación estructura-actividad (SAR) de la Rhosin ha revelado que los compuestos activos tienen un grupo quinolina óptimamente unido a la hidrazina en la posición 4 y sustituyentes halógenos en la posición 7 u 8 {svg_8}. Tener sustituyentes de indol, metilfenil o diclorofenil condujo a una mejor potencia {svg_9}.
Inhibición de la interacción entre Rho y GEFs
La Rhosin es un inhibidor de la interacción proteína-proteína entre Rho y los factores de intercambio de nucleótidos de guanina (GEFs) {svg_10}. Inhibe la actividad de RhoA cuando se usa a concentraciones de 10 y 30 µM {svg_11}.
Reducción selectiva de mammosferas de células cancerosas
La Rhosin reduce selectivamente el número y el tamaño de las mammosferas de células cancerosas de mama MCF-7 sobre las mammosferas de células no cancerosas MCF-10A {svg_12}.
Mecanismo De Acción
Target of Action
Rhosin (hydrochloride) is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases . Rho GTPases are a family of proteins that regulate a wide range of cellular processes, including cell morphology, migration, endocytosis, and cell cycle progression . Rhosin specifically binds to RhoA to inhibit the interaction between RhoA and guanine nucleotide exchange factors (GEFs) .
Mode of Action
Rhosin acts by binding directly to RhoA, inhibiting the interaction between RhoA and its GEFs . This prevents the activation of RhoA, thereby inhibiting the downstream signaling pathways that RhoA regulates .
Biochemical Pathways
Rhosin affects several biochemical pathways by inhibiting the activity of RhoA. One of the key pathways influenced by Rhosin is the RhoA/YAP pathway . The inhibition of RhoA leads to a decrease in the nuclear localization of YAP, a downstream effector in the pathway . This can lead to changes in gene expression and cellular behavior . Rhosin also suppresses the expression of RHAMM and CXCR4, which are involved in cell adhesion and migration .
Pharmacokinetics
This highlights the need for further development and optimization of Rhosin and similar compounds to improve their efficacy and bioavailability .
Result of Action
Rhosin has been shown to induce cell apoptosis . In addition, it can inhibit the growth and metastasis of cancer cells, such as breast cancer cells . Rhosin can also promote the growth of early-stage neurons . These effects are likely due to the inhibition of RhoA and the subsequent changes in cellular signaling and behavior .
Action Environment
The action of Rhosin can be influenced by various environmental factors. For instance, the presence of diverse agonists can modulate the inhibitory effect of Rhosin on platelet activation . Furthermore, the cellular environment, including the presence of other signaling molecules and the state of the cell, can also affect the action of Rhosin . .
Safety and Hazards
Direcciones Futuras
The future directions of Rhosin hydrochloride research are promising. A study identified a new generation of small-molecule RhoA inhibitors, including an enantiomer capable of broadly and reversibly modulating platelet activity . This suggests that Rhosin hydrochloride and its analogs could be potential therapeutic agents for conditions related to platelet activity .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGBDFQSLZYLF-GRYLRVQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of Rhosin hydrochloride in inhibiting glioblastoma cell migration?
A1: While the provided research papers [, ] don't delve into the specific molecular mechanisms of Rhosin hydrochloride, they highlight its impact on cellular processes related to migration. The studies show that Rhosin hydrochloride, potentially by interfering with specific signaling pathways, affects the organization of the cell's cytoskeleton. This is evidenced by observed changes in focal adhesion dynamics and actin localization within treated cells []. These structural changes likely hinder the cell's ability to move and invade surrounding tissues.
Q2: Why is combining Rhosin hydrochloride with CCG-1423 considered a promising strategy for targeting Glioblastoma Multiforme (GBM)?
A2: The research indicates that GBM cells can adapt to single-drug treatments by switching between mesenchymal and amoeboid migration mechanisms []. Combining Rhosin hydrochloride with CCG-1423, which targets a different signaling pathway involved in cell migration, demonstrated significantly enhanced efficacy compared to single-drug treatments [, ]. This suggests a synergistic effect achieved by simultaneously disrupting multiple migratory pathways, potentially overcoming the limitations of single-drug resistance in GBM.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)







![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

